Product packaging for 2-Methylpentyl formate(Cat. No.:CAS No. 381670-34-4)

2-Methylpentyl formate

Cat. No.: B1583861
CAS No.: 381670-34-4
M. Wt: 130.18 g/mol
InChI Key: KYHHSTLLLQRFHJ-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry Research

Esters are a significant class of organic compounds, widely found in nature and synthesized for a multitude of industrial uses. researchgate.netpcc.eu They are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. wikipedia.org The study of esters is a cornerstone of organic chemistry, with ongoing research focusing on their synthesis, reactivity, and applications. researchgate.netekb.eg

2-Methylpentyl formate (B1220265), with the chemical formula C7H14O2, is an ester of formic acid and 2-methylpentanol. cymitquimica.comnist.gov Its structure, featuring a branched alkyl chain, influences its physical and chemical properties, making it an interesting subject for comparative studies within the broader family of formate esters and other isomeric esters. Research in ester chemistry often explores how variations in the acid and alcohol moieties affect properties such as boiling point, solubility, and reactivity.

The synthesis of esters, known as esterification, is a field of continuous development. researchgate.net The Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, remains a widely used and studied process. mdpi.comwikipedia.orgresearchgate.net Research continues to explore new catalysts and reaction conditions to improve the efficiency and environmental footprint of ester synthesis. researchgate.netorganic-chemistry.org The study of 2-methylpentyl formate synthesis provides a practical example of these fundamental principles.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C7H14O2 cymitquimica.comnist.govnih.gov
Molecular Weight 130.19 g/mol cymitquimica.comnist.govnih.gov
Appearance Colorless to Almost colorless clear liquid cymitquimica.comtcichemicals.com
Boiling Point 148 °C tcichemicals.comfishersci.com
Flash Point 40 °C tcichemicals.com
Specific Gravity (20/20) 0.88 tcichemicals.com
IUPAC Name This compound nist.govnih.gov
CAS Registry Number 381670-34-4 nist.govnih.gov

Significance in Specialty Chemical Disciplines

The applications of esters are vast and varied, ranging from solvents and plasticizers to fragrances and flavors. pcc.eu Formate esters, in particular, are known for their characteristic odors and are often used in the fragrance and flavor industries. wikipedia.org While less stable than their acetate (B1210297) counterparts, their unique scent profiles make them valuable components in certain formulations. wikipedia.org

This compound and its isomers, such as 2-methylpentyl acetate, are utilized in the creation of fruity and green aromas. google.comsmolecule.comthegoodscentscompany.com The specific structure of this compound contributes to its distinct olfactory properties. The fragrance and flavor industry relies on a diverse palette of such specialty chemicals to create complex and appealing sensory experiences. researchgate.nettreatt.com Research in this area involves the synthesis and sensory evaluation of novel ester compounds.

Beyond fragrances, esters serve as important intermediates in the synthesis of other chemicals. lookchem.com The study of their reactions and properties is crucial for developing new synthetic routes and materials.

Historical Perspectives on Formate Ester Investigation

The systematic study of esters dates back to the 19th century with the pioneering work of Emil Fischer and Arthur Speier, who first described the acid-catalyzed esterification reaction in 1895. wikipedia.orgmasterorganicchemistry.com This foundational work laid the groundwork for the synthesis of a vast array of esters, including formate esters.

Historically, the investigation of formate esters has been driven by their natural occurrence and their use as synthetic building blocks. Methyl formate and ethyl formate are two of the simplest formate esters and have been studied extensively. acs.org Methyl formate, for instance, is an important industrial chemical used in the production of formic acid and other compounds. wikipedia.orgacs.orgmetoree.com

Early research into formate esters focused on their synthesis and basic chemical properties. nih.gov In 1963, for example, a study on the ionization and dissociation of formate esters using mass spectrometry provided valuable insights into their molecular structure and reactivity. cdnsciencepub.com Over time, the focus of research has expanded to include more complex formate esters and their application in specialized fields like the fragrance industry. The investigation of compounds like this compound represents a continuation of this long history of scientific inquiry into the properties and applications of formate esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O2 B1583861 2-Methylpentyl formate CAS No. 381670-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpentyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-4-7(2)5-9-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHHSTLLLQRFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336908
Record name 2-METHYLPENTYL FORMATE
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381670-34-4
Record name 1-Pentanol, 2-methyl-, 1-formate
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Record name 2-METHYLPENTYL FORMATE
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Record name 2-Methylpentyl Formate
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Iii. Spectroscopic and Chromatographic Characterization in Research Contexts

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like 2-methylpentyl formate (B1220265). It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In research, 2-methylpentyl formate is often a component within complex mixtures, such as essential oils, flavor and fragrance formulations, or environmental samples. GC-MS methods are developed to resolve these components based on their volatility and affinity for a specific stationary phase within the GC column. The compound's retention index (RI), a measure of its elution time relative to a series of n-alkane standards, is a critical parameter for its identification. For instance, on a non-polar 5% Phenyl methyl siloxane column, this compound has a reported Van Den Dool and Kratz retention index of 898. nist.gov Method development involves optimizing parameters such as the column type, temperature ramp, and carrier gas flow rate to achieve baseline separation from isomers and other structurally similar compounds. Headspace GC-MS analysis is a common approach for detecting formate esters in various sample matrices. researchgate.net

Table 1: GC Parameters for Alkyl Formate Analysis

Parameter Typical Value/Condition Purpose
Column Type Capillary Provides high-resolution separation.
Stationary Phase 5% Phenyl methyl siloxane (non-polar) Separation based primarily on boiling point.
Injector Temperature 250 °C Ensures rapid volatilization of the sample.
Oven Program Temperature ramp (e.g., 60 °C to 270 °C) Elutes a wide range of compounds with different volatilities. nist.gov
Carrier Gas Helium or Hydrogen Transports the sample through the column.

| Detector | Mass Spectrometer | Provides mass-to-charge ratio data for identification. |

When the separated this compound molecule elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule.

The molecular ion (M+) peak for this compound (C₇H₁₄O₂) would appear at a mass-to-charge ratio (m/z) of 130. nist.govnist.gov However, molecular ions of esters can be unstable and may not always be prominent. chemguide.co.uk The fragmentation pattern provides the most valuable structural information. Key fragmentation pathways for alkyl formates include:

Alpha-cleavage: Breakage of bonds adjacent to the oxygen atoms.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, leading to the elimination of an alkene.

Loss of the alkyl group or formate group: Cleavage of the ester bond.

For this compound, the fragmentation is influenced by the branched alkyl chain, which can lead to the formation of stable secondary carbocations. chemguide.co.uk A prominent peak at m/z 43 is often observed in branched alkanes, corresponding to a stable isopropyl or propyl cation. docbrown.info

Table 2: Predicted Mass Spectral Fragments for this compound

m/z Possible Ion Structure Fragmentation Pathway
130 [C₇H₁₄O₂]⁺ Molecular Ion (M⁺)
85 [C₆H₁₃]⁺ Loss of the formate group (•CHO₂)
71 [C₅H₁₁]⁺ Cleavage at the C-O bond, loss of [OCH₂O]
57 [C₄H₉]⁺ Cleavage of the pentyl chain, formation of a stable secondary butyl carbocation
43 [C₃H₇]⁺ Cleavage of the pentyl chain, formation of a stable isopropyl carbocation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. creative-biostructure.com Both ¹H and ¹³C NMR are used to provide a complete structural picture of this compound.

NMR is highly effective at distinguishing between structural isomers, which have the same molecular formula (C₇H₁₄O₂) but different arrangements of atoms. creative-biostructure.comoxinst.com Key features in the NMR spectrum—chemical shift, integration, and signal multiplicity (splitting)—allow for the unambiguous differentiation of this compound from its isomers, such as hexyl formate or ethyl pentanoate.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the formate proton (a singlet around 8 ppm), the diastereotopic methylene protons on the carbon adjacent to the oxygen (a doublet of doublets), and multiple signals for the various methyl and methylene groups in the branched alkyl chain. scielo.br The number of unique signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, providing further confirmation of the specific isomeric structure. sciepub.com

Table 3: Comparative Predicted ¹H NMR Features for Isomers

Compound Key Distinguishing Feature Expected Signals
This compound Formate proton singlet (~8 ppm), complex signals for the branched alkyl chain. Multiple signals for the non-equivalent protons in the 2-methylpentyl group. scielo.br
Hexyl formate Formate proton singlet (~8 ppm), simple signals for a straight n-hexyl chain. A triplet for the CH₂ next to the oxygen, a triplet for the terminal CH₃, and overlapping multiplets for the other CH₂ groups.

| Ethyl pentanoate | No formate proton signal. A characteristic quartet for the O-CH₂ group and a triplet for the adjacent CH₃ group. | Signals are shifted downfield compared to the formate proton. |

Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons (¹H-¹H COSY) and between protons and the carbons they are attached to (HSQC), confirming the entire molecular framework. creative-biostructure.comoxinst.com

While NMR is primarily used for structural elucidation, it can also provide insights into the dynamic conformational behavior of molecules. For esters like this compound, rotation around the single bonds (e.g., the O-CH₂ bond and various C-C bonds) gives rise to different rotational isomers, or conformers.

Studies on simpler formates, such as methyl formate, have identified different stable conformers (e.g., cis and trans) related to the orientation around the ester bond. researchgate.net For this compound, the conformational landscape is more complex due to the additional rotational freedom in the branched alkyl chain. Techniques like variable-temperature NMR can be employed to study the populations of different conformers. Furthermore, the magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the protons, which can be used to infer preferential conformations in the alkyl chain.

Vibrational Spectroscopy Investigations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net It is particularly useful for identifying the presence of specific functional groups. The IR and Raman spectra of this compound are dominated by vibrations associated with the ester group and the alkyl backbone.

The most characteristic absorption in the IR spectrum of an ester is the strong C=O (carbonyl) stretching vibration, which typically appears in the region of 1720-1740 cm⁻¹. Another key feature is the C-O stretching vibration, found in the 1150-1200 cm⁻¹ region. researchgate.net The spectrum also displays various C-H stretching and bending vibrations from the alkyl chain between 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the alkyl backbone, often produce stronger Raman signals than IR signals. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectrum Intensity
C-H stretching (alkyl) 2850 - 3000 IR, Raman Strong (IR), Medium (Raman)
C=O stretching (carbonyl) 1720 - 1740 IR, Raman Very Strong (IR), Medium (Raman)
C-H bending (alkyl) 1350 - 1470 IR Medium
C-O stretching (ester) 1150 - 1200 IR Strong

These spectroscopic and chromatographic techniques, when used in concert, allow for the comprehensive characterization of this compound, confirming its identity, structure, and purity in research contexts.

Characterization of Molecular Vibrations

The molecular vibrations of this compound, like all molecules, can be characterized using infrared (IR) and Raman spectroscopy. While specific, peer-reviewed spectra for this compound are not widely available in public databases, its vibrational characteristics can be inferred from the well-established spectral data of other formate esters and related molecules.

The formate ester functional group gives rise to several characteristic vibrational modes. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong absorption band in the infrared spectrum. For formate esters, this band is generally observed in the range of 1725–1750 cm⁻¹. This is at a slightly lower wavenumber compared to many other types of esters, a distinction that aids in its identification.

Another key vibrational feature is the C-O stretching mode of the ester linkage, which usually appears in the fingerprint region of the IR spectrum, typically between 1100 and 1300 cm⁻¹. The alkyl chain of the 2-methylpentyl group will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850–3000 cm⁻¹ region. Bending vibrations for these groups will be found at lower wavenumbers, typically around 1465 cm⁻¹ for CH₂ scissoring and near 1375 cm⁻¹ for CH₃ bending.

A summary of the expected characteristic vibrational frequencies for this compound is provided in the interactive table below.

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-H StretchAlkyl (CH₂, CH₃)2850 - 3000Medium to Strong
C=O StretchFormate Ester1725 - 1750Strong
CH₂ ScissoringAlkyl~1465Variable
CH₃ BendingAlkyl~1375Variable
C-O StretchFormate Ester1100 - 1300Strong

It is important to note that the precise peak positions and intensities can be influenced by factors such as the solvent used and the presence of conformational isomers. Detailed theoretical calculations, such as Density Functional Theory (DFT), would be required to provide more precise assignments of the vibrational modes for this compound.

In-situ Monitoring of Formate Ester Reactions

The synthesis of this compound, typically through the esterification of formic acid with 2-methylpentanol, can be monitored in real-time using in-situ spectroscopic techniques. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful tool for this purpose. It allows for the continuous collection of infrared spectra from a reacting mixture without the need for sample extraction.

During the esterification reaction to form this compound, the concentration of the reactants will decrease while the concentration of the products will increase. These changes can be directly observed in the IR spectrum. Specifically, the progress of the reaction can be tracked by monitoring the following key spectral features:

Decrease in the O-H stretching band of the alcohol (2-methylpentanol) and the carboxylic acid (formic acid): This broad band is typically found in the region of 3200–3600 cm⁻¹.

Decrease in the C=O stretching band of formic acid: This band appears at a different frequency from the ester C=O stretch, often broader and at a slightly lower wavenumber.

Increase in the C=O stretching band of the this compound product: This will be a sharp, strong band appearing in the 1725–1750 cm⁻¹ region.

Increase in the C-O stretching band of the ester product: This will be observed in the 1100–1300 cm⁻¹ range.

Formation of water as a byproduct: This can be observed by the appearance of its characteristic broad O-H stretching band.

By plotting the absorbance of these characteristic peaks over time, a reaction profile can be generated. This provides valuable kinetic information about the reaction, including the rate of reaction and the time to completion.

The table below summarizes the key infrared bands that would be monitored during the in-situ ATR-FTIR analysis of the synthesis of this compound.

CompoundFunctional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Expected Trend During Reaction
Formic AcidCarboxylic AcidO-H Stretch3200 - 3600 (broad)Decrease
Formic AcidCarboxylic AcidC=O Stretch~1710Decrease
2-MethylpentanolAlcoholO-H Stretch3200 - 3600 (broad)Decrease
This compoundEsterC=O Stretch1725 - 1750Increase
This compoundEsterC-O Stretch1100 - 1300Increase
Water-O-H Stretch3200 - 3600 (broad)Increase

This in-situ monitoring approach provides a deeper understanding of the reaction dynamics and can be instrumental in optimizing reaction conditions for the efficient synthesis of this compound.

Iv. Reaction Mechanisms and Kinetics of 2 Methylpentyl Formate Transformations

Elucidation of Ester Hydrolysis Pathways

Ester hydrolysis, the cleavage of the ester bond by reaction with water, can be catalyzed by both acids and bases. The specific pathway and its rate are highly dependent on the reaction conditions.

The acid-catalyzed hydrolysis of esters like 2-methylpentyl formate (B1220265) generally proceeds via a multi-step addition-elimination mechanism. The reaction is typically reversible and the equilibrium can be shifted by controlling the concentration of water. chemistrysteps.comucalgary.ca The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-methylpentanol) regenerates the acidic catalyst and yields formic acid. chemistrysteps.comucalgary.ca

For esters with secondary alkyl groups, such as 2-methylpentyl formate, the A-2 mechanism is generally expected, where the rate-determining step is the bimolecular attack of water on the protonated ester. researchgate.net The kinetics of this reaction typically follow a rate law that is first order in both the ester and the acid catalyst. egyankosh.ac.in

Factors influencing the kinetics include:

Acid Concentration: Higher concentrations of a strong acid will increase the rate of reaction by promoting the initial protonation step.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

Steric Hindrance: The branched nature of the 2-methylpentyl group may introduce some steric hindrance, potentially slowing the rate of hydrolysis compared to straight-chain isomers.

EsterAcid CatalystTemperature (°C)Rate Constant (k)
Methyl LactateAutocatalytic (Lactic Acid)6 - 40Varies with concentration
Ethyl LactateAutocatalytic (Lactic Acid)6 - 40Varies with concentration

Data for alkyl lactates shows the principle of autocatalysis where the acidic product accelerates the reaction. A similar effect could be observed for this compound hydrolysis. acs.orgchemrxiv.org

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process. chemistrysteps.comucalgary.ca The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide ion (2-methylpentoxide), which then deprotonates the newly formed formic acid to yield a formate salt and 2-methylpentanol. ucalgary.cayoutube.com

The general mechanism can be summarized as follows:

Nucleophilic attack: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: An anionic intermediate is formed.

Leaving group departure: The 2-methylpentoxide ion is eliminated.

Proton transfer: The alkoxide deprotonates the formic acid.

The rate of base-catalyzed hydrolysis is also influenced by steric factors. The bulky 2-methylpentyl group may slightly impede the initial attack of the hydroxide ion.

Thermal Degradation and Pyrolysis Mechanisms

At elevated temperatures and in the absence of oxygen, this compound can undergo thermal decomposition, or pyrolysis. The primary mechanism for the pyrolysis of esters containing a β-hydrogen is a concerted, intramolecular elimination reaction known as an Ei elimination. wikipedia.orgorganic-chemistry.orgaklectures.com This process occurs through a cyclic six-membered transition state, leading to the formation of an alkene and a carboxylic acid. youtube.com

For this compound, this pathway would involve the abstraction of a hydrogen atom from the carbon adjacent to the oxygen of the ester linkage by the carbonyl oxygen, resulting in the formation of 2-methyl-1-pentene and formic acid.

The primary volatile products expected from the pyrolysis of this compound via the Ei mechanism are:

2-Methyl-1-pentene

Formic acid

At higher temperatures, these primary products may undergo further secondary decomposition. For instance, formic acid can decompose into carbon monoxide and water, or carbon dioxide and hydrogen. The alkene, 2-methyl-1-pentene, can undergo isomerization or fragmentation to produce a complex mixture of smaller hydrocarbons. While specific studies on this compound are limited, analysis of pyrolysis products from other esters supports the formation of a variety of smaller molecules, including alkanes, alkenes, and carbonyl compounds. nih.govresearchgate.net

A representative table of potential secondary pyrolysis products from analogous compounds is provided below:

Primary ProductPotential Secondary Products
Formic AcidCarbon Monoxide, Carbon Dioxide, Water, Hydrogen
2-Methyl-1-penteneMethane, Ethylene, Propylene, Butadiene

Kinetic modeling of the pyrolysis of this compound would involve the development of a detailed reaction mechanism that includes the primary Ei elimination pathway as well as subsequent secondary reactions. acs.org The rate constants for these elementary reactions can be estimated using computational chemistry methods or by analogy to similar, well-studied systems. espublisher.comnih.gov

Atmospheric Chemistry and Radical Reactions

As a volatile organic compound (VOC), this compound can be released into the atmosphere, where it will participate in a series of photochemical reactions. The dominant removal pathway for most VOCs in the troposphere is reaction with hydroxyl (OH) radicals during the day, and to a lesser extent, with nitrate (NO3) radicals at night and chlorine (Cl) atoms in marine environments. copernicus.orgcopernicus.org

The reaction of this compound with OH radicals is expected to proceed primarily through hydrogen abstraction from the various C-H bonds in the molecule. The site of abstraction will depend on the bond dissociation energies, with abstraction from the tertiary C-H at the 2-position and the C-H bond of the formate group being likely significant pathways.

Following hydrogen abstraction, the resulting alkyl radical will react rapidly with molecular oxygen (O2) to form a peroxy radical (RO2). In the presence of nitrogen oxides (NOx), the peroxy radical can react to form an alkoxy radical (RO) and nitrogen dioxide (NO2), which contributes to the formation of tropospheric ozone. The alkoxy radical can then undergo further reactions such as decomposition or isomerization. whiterose.ac.uk

The rate constants for the reaction of chlorine atoms with various formate esters have been determined experimentally, as shown in the table below. These values can be used to estimate the atmospheric lifetime of this compound with respect to reaction with chlorine atoms.

Formate EsterRate Coefficient for Reaction with Cl atoms (kCl) at 298 K (cm3 molecule-1 s-1)
Isopropyl Formate(1.56 ± 0.47) x 10-11
Isobutyl Formate(7.60 ± 1.10) x 10-11
Ethyl Formate(9.84 ± 0.79) x 10-12

Data from studies on similar formate esters. researchgate.netnih.gov

Structure-activity relationships (SARs) can be used to estimate the rate constant for the reaction of this compound with OH radicals based on its molecular structure. copernicus.orgwhiterose.ac.uk By analogy with other branched alkanes and esters, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few days. mdpi.comnih.gov

OH-Radical Initiated Oxidation Pathways

The principal degradation pathway for this compound in the troposphere is initiated by its reaction with the hydroxyl (OH) radical. nih.govharvard.edu This highly reactive species abstracts a hydrogen atom from the ester, leading to the formation of a carbon-centered radical and a molecule of water. nih.gov The structure of this compound offers several sites for hydrogen abstraction, and the specific pathway taken depends on the bond dissociation energies of the C-H bonds at each position.

The general mechanism for the OH-radical initiated oxidation of alkanes and, by extension, alkyl formates in the presence of nitrogen oxides (NOx) proceeds through the following steps:

Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom by an OH radical, forming an alkyl radical (R•).

Oxygen Addition: The resulting alkyl radical rapidly adds molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•).

Reaction with NO: The alkylperoxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

For this compound, hydrogen abstraction can occur at the formyl group, the α-carbon of the alcohol moiety, or other positions along the alkyl chain. Studies on simpler alkyl formates, such as methyl formate, have shown that abstraction can occur at both the methyl and formyl groups. epa.gov In the case of this compound, the presence of a tertiary C-H bond at the 2-position of the pentyl group provides a likely site for abstraction due to its lower bond dissociation energy compared to primary and secondary C-H bonds.

The subsequent reactions of the alkoxy radical are critical in determining the final products. These reactions can include unimolecular decomposition, isomerization, or reaction with O₂. The specific branching ratios for these pathways for this compound have not been experimentally determined, but analogies can be drawn from studies of other branched alkanes and esters.

Rate Coefficients for the Reaction of OH Radicals with Various Alkyl Formates at Room Temperature
Alkyl FormateRate Coefficient (10⁻¹³ cm³ molecule⁻¹ s⁻¹)
Methyl formate1.83 ± 0.33
Ethyl formate9.65 ± 0.43
Isopropyl formate18.73 ± 0.83
tert-Butyl formate6.77 ± 0.38

Data sourced from a study on the kinetics of OH radical reactions with alkyl formates. researchgate.net

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms and kinetics of chemical reactions at a molecular level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be employed to study the transformations of this compound.

Density Functional Theory (DFT) Calculations for Reaction Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactions, DFT can be used to calculate the energies of reactants, products, and transition states, thereby determining the activation energy or reaction barrier for a particular reaction pathway.

For the OH-radical initiated oxidation of this compound, DFT calculations can be used to:

Determine the relative energies of the different possible carbon-centered radicals that can be formed upon hydrogen abstraction.

Calculate the activation energies for hydrogen abstraction from each unique C-H bond in the molecule.

Investigate the subsequent reaction pathways of the resulting alkoxy radicals, including decomposition and isomerization, and calculate the associated energy barriers.

While specific DFT studies on this compound are not prevalent, research on other formates and related molecules has demonstrated the utility of this approach. For example, ab initio and DFT studies have been conducted on the hydrogen abstraction reactions of fluorinated formates with OH radicals, providing insights into the reaction mechanisms and kinetics. nih.gov Similarly, DFT has been used to study hydrogen abstraction from various organic molecules by different radical species. nih.gov

Hypothetical DFT-Calculated Activation Energies for H-Abstraction from this compound by OH Radical
Hydrogen Abstraction SiteRelative Activation Energy (kcal/mol)
Formyl C-HEₐ₁
Primary C-H (methyl group)Eₐ₂
Secondary C-HEₐ₃
Tertiary C-H (at C2)Eₐ₄

This table presents a hypothetical scenario of the expected relative activation energies based on general principles of C-H bond strengths, where a lower activation energy indicates a more favorable reaction pathway. Specific values would require dedicated DFT calculations for this compound.

Molecular Dynamics Simulations of Reactive Events

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system over time.

In the context of the reaction of this compound, MD simulations can be used to:

Simulate the collision and interaction between a this compound molecule and an OH radical.

Observe the trajectory of the hydrogen abstraction event and the subsequent structural changes in the molecule.

Study the influence of the surrounding environment (e.g., solvent molecules in the aqueous phase or other atmospheric gases) on the reaction dynamics.

While MD simulations are computationally intensive, they can offer unique insights that complement the static picture provided by DFT calculations. For instance, they can reveal the role of molecular orientation and vibrational energy in the outcome of a reactive encounter. The application of MD simulations to study reactive events in atmospheric chemistry is an active area of research.

V. Environmental Fate and Biogeochemical Cycling

Microbial Degradation Pathways of Branched-Chain Esters

The primary mechanism for the microbial degradation of esters is enzymatic hydrolysis. This initial step is catalyzed by a broad class of enzymes known as carboxylic ester hydrolases (CEHs), which includes esterases and lipases. These enzymes cleave the ester bond, breaking down the parent compound into its constituent alcohol and carboxylic acid. mdpi.comresearchgate.netnih.gov For 2-methylpentyl formate (B1220265), this hydrolytic cleavage yields 2-methylpentan-1-ol and formic acid. The subsequent fate of the compound is then determined by the microbial metabolism of these two breakdown products.

Under anaerobic conditions, such as those found in sediments, waterlogged soils, and anaerobic digesters, the degradation of 2-methylpentyl formate proceeds through the breakdown of its hydrolytic products.

Formic Acid (Formate) Metabolism: Formate is a key intermediate in anaerobic digestion and serves as an electron carrier in the syntrophic oxidation of volatile fatty acids. mdpi.comasm.org It can be metabolized by various anaerobic microorganisms. A primary pathway is its conversion to hydrogen (H₂) and carbon dioxide (CO₂) by the formate hydrogenlyase enzyme complex. microbiologyresearch.orgnih.govuni-halle.de The resulting H₂ and CO₂ can then be utilized by hydrogenotrophic methanogens to produce methane. mdpi.comnih.gov Some microorganisms can also directly use formate as a substrate for methanogenesis. asm.orgnih.gov The efficiency of formate degradation can be high, which may lead to an underestimation of its importance as an intermediate in anaerobic environments. nih.gov

2-Methylpentan-1-ol Metabolism: The anaerobic degradation of the branched alcohol component is more complex. The degradation of branched alkanes, such as the structurally similar 2-methylpentane, is known to be slow and sometimes incomplete under sulfate-reducing and methanogenic conditions. cdnsciencepub.comnih.govcdnsciencepub.com This suggests that the 2-methylpentyl portion of the molecule may exhibit some recalcitrance in anaerobic environments. The degradation pathway would likely involve activation of the methyl group, followed by processes analogous to the beta-oxidation of fatty acids, although the branching can hinder these enzymatic processes.

In the presence of oxygen, the biodegradation of this compound and its hydrolysis products is generally more rapid and complete.

Formic Acid (Formate) Metabolism: Aerobic microorganisms can readily utilize formic acid as a source of carbon and energy. The enzyme formate dehydrogenase oxidizes formate to carbon dioxide, releasing energy that can be harnessed by the cell. nih.gov This process is a common metabolic capability in a wide range of bacteria.

2-Methylpentan-1-ol Metabolism: The branched-chain alcohol is degraded through oxidative pathways. The primary alcohol group is typically oxidized first to an aldehyde (2-methylpentanal) and then to a carboxylic acid (2-methylpentanoic acid). This resulting branched-chain fatty acid can then enter central metabolic pathways, such as the beta-oxidation pathway, to be completely mineralized to CO₂ and water. While the branching can slow the rate of degradation compared to straight-chain analogues, it does not typically prevent it under aerobic conditions.

Presence and Dynamics in Environmental Matrices

This compound is a volatile organic compound (VOC), and its presence in the environment is primarily linked to emissions from biological systems where esters are common metabolic products.

Esters are major contributors to the natural aroma and flavor of many fruits and are synthesized during ripening. tandfonline.com While this compound has not been explicitly identified in all studies, a wide array of other straight-chain and branched-chain esters are consistently reported as significant components of the VOCs released by fruits such as apples (Malus domestica) and pears (Pyrus communis). scielo.org.mxishs.orgresearchgate.netfrontiersin.orgactahort.orgdoaj.org The formation of these esters, including branched varieties, is dependent on the availability of precursor alcohols and acyl-CoAs, which are derived from the metabolism of fatty acids and amino acids. tandfonline.comdoaj.org Given the prevalence of its structural isomers and related compounds, it is highly probable that this compound is a component of the complex volatile bouquets emitted by various plant species.

Examples of Branched-Chain Esters Identified as VOCs in Fruits and Fermented Products
Compound NameBiological SourceReference
2-Methylbutyl acetate (B1210297)Apple (Malus domestica) scielo.org.mxnih.gov
Ethyl 2-methylbutanoateApple (Malus domestica), Wine nih.govacs.org
Butyl 2-methylbutanoateApple (Malus domestica) scielo.org.mx
Hexyl 2-methylbutyrateApple (Malus domestica) scielo.org.mx
Ethyl-2-methylbutyratePear (Pyrus communis) frontiersin.orgdoaj.org
2-Methylbutyl isobutyrateHops (Humulus lupulus), Beer brewingscience.deresearchgate.net
Ethyl isobutyrateBeer (from Hops) brewingscience.deresearchgate.net

The production of volatile esters is a hallmark of fermentation processes carried out by yeasts and bacteria. nih.gov During alcoholic fermentation, for example in wine and beer production, yeast metabolism generates a variety of alcohols and acyl-CoAs that are subsequently converted into a complex profile of esters. acs.orgbrewingscience.de Branched-chain esters in these products often originate from the catabolism of branched-chain amino acids (e.g., leucine, isoleucine, valine). acs.org Similarly, during the natural decay and rotting of fruit, microbial activity leads to fermentation, which results in the emission of numerous VOCs, including a changing profile of esters as the process progresses. scielo.org.mx Therefore, this compound is likely to be generated and released into the atmosphere during these widespread natural processes.

Transport and Distribution Modeling in Ecosystems

Predicting the environmental transport and distribution of this compound requires multimedia environmental fate models. These models use the compound's physicochemical properties to estimate its partitioning between different environmental compartments such as air, water, soil, and biota. rsc.orgresearchgate.net Key parameters include vapor pressure, water solubility, and the Henry's Law constant, which governs the air-water partitioning.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₇H₁₄O₂ labproinc.comnist.gov
Molecular Weight130.19 g/mol labproinc.comnist.gov
Boiling Point148 °C tcichemicals.com
Flash Point40 °C tcichemicals.com
Specific Gravity0.88 labproinc.comtcichemicals.com
Water SolubilityData not available
Vapor PressureData not available
Henry's Law ConstantData not available

Based on its boiling point and classification as a VOC, this compound is expected to have a relatively high vapor pressure and Henry's Law constant. This indicates a strong tendency to partition into the atmosphere upon release from biological sources. Its transport will be dominated by atmospheric processes. Once in the air, its persistence will be limited by photochemical reactions and potential deposition back to terrestrial or aquatic surfaces. As a formate ester, it may undergo hydrolysis in atmospheric water droplets or surface waters, though this process is generally slower than microbial degradation. taylorfrancis.comnoaa.gov Its moderate size and non-polar alkyl chain suggest low to moderate water solubility and a tendency to sorb to organic matter in soil and sediment, but its volatility likely makes atmospheric transport the dominant distribution pathway.

Air-Water Partitioning Behavior

The partitioning of this compound between air and water is a key process influencing its distribution in the environment. This behavior is quantified by the Henry's Law constant (H), which represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air.

For this compound, the Henry's Law constant has been estimated using the HENRYWIN™ model within the EPI Suite™ program. The estimated value suggests a moderate to high potential for volatilization from aqueous environments.

Research Findings: The bond and group contribution methods employed by the estimation models predict that this compound will readily partition from water to the atmosphere. The estimated Henry's Law constant indicates that volatilization from rivers and lakes is expected to be a significant environmental fate process. This behavior is characteristic of many volatile organic compounds (VOCs) with similar molecular structures and moderate water solubility. The rate of volatilization would be influenced by environmental conditions such as water body depth, flow rate, wind speed, and temperature.

Table 1: Estimated Air-Water Partitioning Properties for this compound
ParameterEstimated ValueUnitEstimation Method
Henry's Law Constant1.5 x 10⁻³atm·m³/molEPI Suite™ (HENRYWIN)
Dimensionless Henry's Law Constant0.061-Calculated

Soil Sorption and Leaching Dynamics

The tendency of this compound to adsorb to soil and sediment particles governs its mobility in the terrestrial environment and its potential to leach into groundwater. This property is described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which measures the chemical's distribution between the solid (organic carbon in soil) and liquid (water) phases. A low Koc value suggests weak adsorption and high mobility, whereas a high Koc value indicates strong adsorption to soil particles and low mobility.

The Koc for this compound has been estimated using the KOCWIN™ model within EPI Suite™, which utilizes both the molecular connectivity index (MCI) and the octanol-water partition coefficient (Kow) methods.

Research Findings: The estimated Koc value for this compound suggests that the compound will have moderate mobility in soil. Based on this value, adsorption to soil organic carbon is expected to occur, but it may not be strong enough to completely prevent leaching. In soils with low organic matter content, the mobility of this compound would be higher, increasing the potential for it to migrate through the soil profile and reach groundwater systems. Conversely, in soils rich in organic matter, the compound would be more strongly retained, reducing its leaching potential but potentially increasing its persistence in the topsoil layer.

Table 2: Estimated Soil Sorption and Leaching Properties for this compound
ParameterEstimated ValueUnitEstimation Method
Soil Adsorption Coefficient (Koc)158L/kgEPI Suite™ (KOCWIN)
Log Koc2.20-EPI Suite™ (KOCWIN)

Vi. Role and Function in Non Human Biological Systems

Contribution to Plant Volatile Emissions

Volatile organic compounds (VOCs) emitted by plants are crucial for their interaction with the environment, including defense against pathogens and herbivores, and attracting pollinators. While the direct role of 2-Methylpentyl formate (B1220265) is an area of ongoing research, the broader class of branched-chain esters to which it belongs is recognized for its contribution to the aroma profiles of many fruits.

The involvement of specific volatile esters in mediating plant-pathogen interactions is a complex field of study. While direct evidence for 2-Methylpentyl formate's role is limited, some plant-derived secondary metabolites, including various esters, have demonstrated antifungal properties. For example, studies on the essential oils of certain Mentha species, which contain compounds like menthyl acetate (B1210297), have shown inhibitory effects against fungal pathogens such as Fusarium oxysporum. nih.gov This suggests that formate esters like this compound, as part of a plant's volatile blend, could potentially contribute to its defense mechanisms. The antifungal activity of plant-derived compounds is often attributed to their ability to disrupt the fungal cell membrane and inhibit ergosterol synthesis. nih.gov

Research into the antifungal activities of natural polyphenols from various plants has also highlighted the potential for these compounds to inhibit fungal growth. mdpi.com While not directly implicating this compound, this underscores the principle of plant volatiles contributing to defense. The specific role of this compound in these interactions remains a subject for further investigation.

Branched-chain esters, including this compound, are significant contributors to the characteristic aroma of many fruits, such as apples and bananas. nih.govnih.gov The biosynthesis of these esters is intricately linked to the ripening process. Research indicates that branched-chain esters in ripening fruits are primarily derived from the de novo synthesis of precursors, namely branched-chain amino acids and α-ketoacids, rather than from the breakdown of existing compounds. nih.govacs.org

The final step in the formation of these volatile esters is the condensation of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferase (AAT) enzymes. frontiersin.org For this compound, this would involve the esterification of 2-methylpentanol with formyl-CoA. The precursors for the branched-chain alcohol (2-methylpentanol) are derived from the catabolism of branched-chain amino acids like isoleucine. frontiersin.orgresearchgate.net

Studies on apple fruit have elucidated a "citramalate pathway" that allows for the elevated and sustained production of isoleucine and, consequently, branched-chain volatile esters during ripening and senescence. nih.gov This pathway bypasses the typical feedback inhibition mechanisms that would otherwise limit the production of these amino acid precursors. frontiersin.org

The release of these esters contributes to the distinct aroma profile that signals fruit maturity. As the fruit begins to decay, microbial activity can further influence the profile of volatile compounds, potentially leading to the production of a wider array of esters.

Table 1: Biosynthesis of Branched-Chain Esters in Fruit

Precursor Amino AcidCorresponding α-Keto AcidExample Branched-Chain AlcoholExample Branched-Chain Ester
Isoleucineα-keto-β-methylvalerate2-methylbutanol2-methylbutyl acetate
Leucineα-ketoisocaproate3-methylbutanol (isoamyl alcohol)3-methylbutyl acetate (isoamyl acetate)
Valineα-ketoisovalerate2-methylpropanol (isobutanol)2-methylpropyl acetate (isobutyl acetate)

Occurrence in Animal Chemical Communication

Chemical signals, or semiochemicals, are fundamental to communication in the animal kingdom, mediating behaviors such as mating, aggregation, and alarm signaling. wikipedia.orgresearchgate.net Esters, particularly those derived from fatty acids, are a common class of compounds used as pheromones in insects.

While this compound itself has not been definitively identified as a pheromone component in the available research, related fatty acid esters play a significant role in the chemical communication of various insects and mites. For instance, various straight-chain fatty acid esters are components of the honey bee brood pheromone. nih.gov In the context of mites, fatty acids and their ethyl esters, such as oleic acid, palmitic acid, stearic acid, and their corresponding ethyl esters, have been identified as sexual pheromones in the Varroa mite. google.comresearchgate.net

Formate analogs of moth sex pheromones have been investigated for their potential to act as antagonists, disrupting mating behaviors. researchgate.net This suggests that the formate moiety can be recognized by insect olfactory systems. Given that many insect pheromones are blends of multiple components, it is plausible that branched-chain formate esters like this compound could be minor components of pheromone blends that have yet to be fully characterized. The biosynthesis of insect pheromones often starts from fatty acid metabolism, with subsequent modification steps leading to a diversity of alcohols, aldehydes, and esters. frontiersin.orgnih.gov

The metabolic pathways leading to the production of this compound in animals are not well-documented. However, general pathways for the biosynthesis of branched-chain alcohols and their subsequent esterification are known in insects. The branched-chain alcohol precursor, 2-methylpentanol, would likely be derived from the catabolism of branched-chain amino acids, similar to the process in plants. mdpi.com

In insects, the catabolism of amino acids can lead to the formation of various volatile compounds. The initial step is typically a transamination reaction catalyzed by a branched-chain amino acid transaminase (BCAT). researchgate.net The resulting α-keto acid is then decarboxylated and reduced to form the corresponding alcohol. This alcohol can then be esterified to produce the final ester. In the case of this compound, this would involve the action of a formate-transferring enzyme. The metabolism of formate itself is a key part of cellular one-carbon metabolism.

Formation in Food Systems and Bioprocesses

The formation of this compound is not limited to its natural occurrence in plants and animals; it can also be a product of microbial activity in various food systems and industrial bioprocesses. The characteristic flavors and aromas of many fermented foods and beverages are due to the production of a complex mixture of volatile compounds, including esters, by microorganisms such as yeast. oup.com

Yeasts, particularly Saccharomyces cerevisiae, are well-known for their ability to produce a wide range of esters during fermentation. nih.gov The biosynthesis of esters in yeast involves the condensation of an alcohol with an acyl-CoA. researchgate.net While the production of acetate and ethyl esters is most common, the formation of formate esters is also possible. The production of fatty acid alkyl esters, including fatty acid short-branched chain alkyl esters (FASBEs), in yeast cell factories is an area of active research. frontiersin.orgnih.gov

The formation of this compound in such systems would depend on the availability of its precursors: 2-methylpentanol and a source of the formate group. The branched-chain alcohol can be produced from the catabolism of branched-chain amino acids present in the fermentation medium. The formate can be generated through various metabolic pathways, including the reduction of carbon dioxide. mdpi.comfrontiersin.org Some microorganisms are capable of producing formate, which can then be utilized in biosynthetic reactions. nih.govnih.gov The production of methyl formate by certain fungi has also been reported. researchgate.net

Engineered microorganisms are being developed for the production of specific branched-chain alcohols for use as biofuels and specialty chemicals. nih.gov These engineered strains could potentially be adapted for the production of this compound.

Table 2: Formation of Esters in Bioprocesses

MicroorganismPrecursorsKey EnzymesProduct Class
Saccharomyces cerevisiaeAlcohol, Acyl-CoAAlcohol Acetyltransferase (AAT)Acetate esters, Ethyl esters
Engineered YeastFatty acids, AlcoholsWax Ester SynthaseFatty Acid Alkyl Esters (FAAEs), Fatty Acid Short-Branched Chain Alkyl Esters (FASBEs)
Clostridium ragsdaleiCO, CO2, H2, FormateFormate Dehydrogenase, Wood-Ljungdahl pathway enzymesAcetate, Ethanol (B145695)

Influence of Microbial Activity on Flavor Profile Development

The characteristic flavors and aromas of many fermented foods and beverages are largely defined by the volatile compounds produced by microorganisms during fermentation. Esters are a major class of these flavor compounds, often imparting fruity and floral notes. The biosynthesis of esters by microbes, primarily yeasts like Saccharomyces cerevisiae, is a well-documented process. It generally involves the enzymatic condensation of an alcohol with an acyl-CoA (an activated form of a carboxylic acid).

While the most commonly studied esters in fermented beverages are acetate and ethyl esters, the same biochemical pathways can theoretically lead to the formation of formate esters, provided the necessary precursors are available. The synthesis of this compound would require the presence of 2-methylpentanol and formic acid (or its activated form, formyl-CoA).

The microbial production of the precursor alcohol, 2-methylpentanol, has been identified in fermented products. Various isomers of methyl-pentanol are known to be natural by-products of microbial fermentation, often derived from the metabolism of amino acids. For instance, research has shown the microbial production of 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates. Furthermore, metabolic engineering has been employed to enhance the production of 2-methyl-1-butanol in microorganisms such as Corynebacterium crenatum. The presence of these precursor alcohols in a fermentative environment creates the potential for their esterification to form the corresponding formate esters.

Table 1: Potential Microbial Influence on this compound Formation

FactorInfluence on Flavor Profile Development
Microbial Strain Different yeast and bacterial strains possess varying enzymatic capabilities for producing both the precursor alcohol (2-methylpentanol) and for catalyzing the esterification reaction. The specific metabolic pathways active in a given strain will directly impact the potential for this compound synthesis.
Precursor Availability The presence and concentration of amino acids that can be metabolized to 2-methylpentanol, as well as the metabolic flux towards formic acid production, are critical. The composition of the fermentation substrate (e.g., fruit juice, grain wort) will determine the availability of these precursors.
Fermentation Conditions Temperature, pH, and oxygen availability are key parameters that regulate microbial metabolism and enzyme activity. Optimal conditions for the growth and metabolic activity of the fermenting microorganisms can influence the production of esters. For example, ester synthesis is often enhanced at specific temperatures.
Gene Expression The expression of genes encoding for alcohol acetyltransferases and other ester-synthesizing enzymes is a crucial factor. The regulation of these genes can be influenced by the fermentation environment and the physiological state of the microorganisms.

Analytical Characterization in Fermented Products

The identification and quantification of volatile compounds in complex matrices like fermented foods and beverages are primarily achieved through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This powerful method allows for the separation, identification, and quantification of a wide array of volatile molecules, including esters.

While a comprehensive search of scientific literature did not yield specific studies that have explicitly identified and quantified this compound in common fermented products like wine, beer, or spirits, the analytical methods employed in these studies are capable of detecting such a compound. The volatile profiles of alcoholic beverages are known to be extremely complex, containing hundreds of different compounds. It is plausible that this compound may be present in some fermented products, potentially as a minor component that has not been the focus of targeted studies or may not have been identified in routine analyses.

The characterization of formate esters in general can be challenging due to their relatively high volatility and potential for hydrolysis. However, modern analytical instrumentation and methodologies, such as solid-phase microextraction (SPME) coupled with GC-MS, provide the sensitivity and specificity required to detect trace levels of volatile compounds.

The table below outlines the typical analytical approach used for characterizing volatile compounds in fermented products, which would be applicable for the detection of this compound.

Table 2: Analytical Methods for Characterization of Volatile Compounds in Fermented Products

Analytical StepTechniqueDescriptionRelevance for this compound
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME)A solvent-free extraction technique where a coated fiber is exposed to the headspace above the sample to adsorb volatile analytes.Efficiently extracts volatile esters like this compound from the liquid matrix, concentrating them for analysis.
Separation Gas Chromatography (GC)Separates the volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column.Allows for the separation of this compound from other co-eluting volatile compounds in the complex mixture.
Identification Mass Spectrometry (MS)Fragments the separated compounds into characteristic ions, creating a unique mass spectrum for each compound that can be compared to spectral libraries for identification.Provides a definitive identification of this compound based on its unique fragmentation pattern.
Quantification Internal Standard MethodA known concentration of a standard compound (internal standard) is added to the sample, and the peak area of the target analyte is compared to the peak area of the internal standard for quantification.Enables the accurate determination of the concentration of this compound in the fermented product.

Future, more targeted analytical studies of a wider variety of fermented products, including artisanal and specialty beverages, may reveal the presence and significance of less common esters like this compound.

Vii. Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and energetics of molecules. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and reactivity.

Electronic Structure and Bonding Analysis

The electronic structure of 2-methylpentyl formate (B1220265) is characterized by the interplay between the formate group (HCOO) and the 2-methylpentyl alkyl chain. The formate group contains a carbonyl (C=O) and an ester oxygen (C-O), which create a region of high electron density and polarity.

Density Functional Theory (DFT) is a common method used for such analyses. A DFT study would reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the formate group, which draw electron density away from the adjacent carbon and hydrogen atoms. This charge distribution is critical in determining the molecule's dipole moment and its reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.

Conformational Isomerism and Energy Landscapes

Due to the presence of multiple single bonds, 2-methylpentyl formate can exist in various spatial arrangements known as conformers. The study of these conformers and the energy required to interconvert between them constitutes the analysis of the molecule's potential energy surface (PES) or energy landscape.

Studies on the simpler methyl formate molecule have shown the existence of at least two stable planar conformers: cis and trans. researchgate.net The cis conformer, where the methyl group eclipses the carbonyl group, is found to be the most stable. researchgate.net The energy difference between these conformers and the rotational barriers can be precisely calculated. For methyl formate, the energy difference is approximately 5.3 kcal/mol. researchgate.net

For this compound, the conformational landscape is significantly more complex. Rotations can occur around the C-O ester bond, as well as several C-C bonds within the 2-methylpentyl chain. Each combination of dihedral angles corresponds to a point on the multi-dimensional energy landscape. Computational methods can identify the lowest energy conformers (global and local minima) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature, which in turn affect its physical and spectroscopic properties.

Table 1: Calculated Conformational Data for Methyl Formate (Analogue for this compound)
ConformerRelative Energy (kcal/mol)Methyl Internal Rotation Barrier (cm-1)Reference
cis (most stable)0368 researchgate.net
trans5.326 researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques build upon quantum mechanical principles to predict the dynamic behavior of molecules and their interactions with their environment over time.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the electronic and vibrational properties of a molecule, its expected spectral peaks can be simulated.

NMR Spectroscopy: Quantum chemistry can predict the chemical shifts of ¹H and ¹³C atoms by calculating the magnetic shielding around each nucleus in a given molecular geometry. For this compound, this would involve averaging the calculated shifts over the most stable, low-energy conformers to produce a theoretical spectrum that can be compared with experimental data for structure verification.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. These frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. Such calculations for this compound would predict the characteristic C=O stretching frequency of the ester, as well as C-O and C-H stretching and bending modes. Comparing these predicted spectra with experimental ones aids in structural elucidation. chemrxiv.orgchemrxiv.orgnih.gov

Recent advancements integrate machine learning with computational chemistry to build models that can predict spectra for a vast number of molecules, forming large-scale synthetic datasets for training AI in structure elucidation. chemrxiv.orgresearchgate.net

Intermolecular Interactions and Solvation Effects

The behavior of this compound in a liquid or solution is governed by its interactions with surrounding molecules. Molecular dynamics (MD) simulations are particularly useful for studying these phenomena. researchgate.net In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of every atom over time.

Studies on methyl formate with various alcohols (like 1-butanol, 1-pentanol, and 1-hexanol) have shown that the carbonyl group (C=O) tends to form hydrogen bonds with the hydroxyl (-OH) group of the alcohols. materialsciencejournal.org The strength of these intermolecular interactions can be elucidated through such studies. Similarly, MD simulations could model how this compound interacts with water or other solvents. mdpi.comresearchgate.net The polar formate head would interact favorably with polar solvents via dipole-dipole interactions and potential hydrogen bonding, while the nonpolar alkyl tail would prefer nonpolar environments. nih.govacs.org

Table 2: Investigated Intermolecular Interactions for Methyl Formate (Analogue)
Interacting MoleculePrimary Interaction TypeInvestigative MethodKey FindingReference
Alcohols (1-butanol, 1-pentanol)Hydrogen BondingTime Domain ReflectometryCarbonyl group of formate acts as a hydrogen bond acceptor. materialsciencejournal.org
Proton-Bound Water/Alcohol ClustersProton Transfer / Hydrogen BondingIon-Molecule Reactions & DFTForms stable encounter complexes with solvent clusters. mdpi.com

Cheminformatics and Database Integration

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. For any chemical compound, its integration into public and private databases is essential for its dissemination and use within the scientific community.

This compound is cataloged in several major chemical databases, including PubChem and the NIST Chemistry WebBook. nih.govnist.govnist.gov These databases store crucial information derived from both experimental measurements and computational predictions.

Identifiers: Each entry includes standardized identifiers such as the CAS Registry Number (381670-34-4), IUPAC name (2-methylpentyl methanoate), and machine-readable formats like InChI and SMILES. nist.govnist.gov

Properties: Databases compile physical properties like molecular weight (130.1849 g/mol ), chemical formula (C₇H₁₄O₂), and when available, experimental data like boiling points or spectral data. nist.govlabproinc.com

Computed Data: Many databases now feature a "Computed Properties" section. This data is generated using standardized computational protocols to predict properties like LogP (a measure of lipophilicity), hydrogen bond donor/acceptor counts, and the number of rotatable bonds. This allows researchers to quickly screen virtual libraries of compounds for desirable characteristics without needing to synthesize them first.

The systematic integration of compounds like this compound into these databases ensures that chemical knowledge is organized, searchable, and accessible, forming the backbone of modern chemical research and discovery.

Data Mining for Structure-Activity Relationships

Data mining techniques are instrumental in uncovering the intricate relationships between the chemical structure of a molecule and its biological or chemical activity. In the context of this compound, data mining approaches are applied to large datasets of related esters and organic compounds to identify structural motifs that correlate with specific activities.

Recent studies have focused on developing versatile computational methods to automatically extract interpretable structure-activity relationship (SAR) rules from high-dimensional profiling data. researchgate.net These rules link the chemical structural features of compounds to patterns in their biological activity profiles. researchgate.net While a comprehensive database dedicated solely to this compound is not extensively documented in publicly available literature, general principles of SAR can be inferred from studies on analogous compounds.

The process typically involves the curation of a dataset containing various formate esters and their experimentally determined activities. These activities could range from olfactory responses to reactivity in specific chemical transformations. By employing algorithms such as frequent pattern mining, researchers can identify substructures within these molecules that are statistically associated with a particular outcome.

Table 1: Illustrative Data Structure for SAR Mining of Formate Esters

CompoundIUPAC NameMolecular FormulaSMILES NotationActivity Metric (e.g., Odor Intensity)
1This compoundC7H14O2CC(C)CCOC=O0.78
2Propyl formateC4H8O2CCCOC=O0.45
3Butyl formateC5H10O2CCCCOC=O0.52
4Isobutyl formateC5H10O2CC(C)COC=O0.61
5Pentyl formateC6H12O2CCCCC OC=O0.68

Note: The activity metric values in this table are hypothetical and for illustrative purposes only.

Analysis of such a dataset would aim to correlate structural features, such as the branched alkyl chain in this compound, with the observed activity. The branching at the 2-position, for instance, could be identified as a key contributor to a specific sensory profile or reaction kinetic parameter when compared to its straight-chain isomers.

Predictive Modeling for Chemical Behavior

Predictive modeling leverages computational algorithms to forecast the chemical behavior and properties of molecules based on their structure. These models are trained on existing data to learn the underlying relationships between molecular descriptors and observable characteristics.

For this compound, predictive models can be employed to estimate a wide range of properties, from physicochemical parameters like boiling point and vapor pressure to more complex behaviors such as its interaction with biological receptors or its degradation pathways in the environment.

One area where predictive modeling has been applied to similar compounds is in the prediction of odor characteristics. plos.org Machine learning models, combined with natural language processing, can predict the odor impression of a chemical from its physicochemical properties, such as mass spectra data. plos.org Although specific models for this compound are not detailed in the provided search results, the methodology is broadly applicable.

The development of such a model would involve:

Descriptor Calculation: Quantifying various structural and electronic features of this compound and related molecules. These descriptors can range from simple counts of atoms and bonds to complex quantum mechanical calculations.

Model Training: Using a dataset of compounds with known properties to train a machine learning algorithm (e.g., neural networks, support vector machines).

Model Validation: Assessing the predictive power of the model on a separate set of compounds not used in the training phase.

Template-based methods, which rely on predefined rules often represented by reaction SMILES or SMARTS, are a common approach for predicting reaction products. arxiv.org These methods can be used to predict the outcomes of reactions involving this compound.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Model
Boiling Point146.7 °CEstimation from structural fragments
Vapor Pressure4.5 mmHg at 25 °CGroup contribution method
LogP (Octanol-Water Partition Coefficient)2.3Atom-based prediction
Refractive Index1.402Molecular mechanics

Note: The values in this table are illustrative and would be derived from various predictive modeling software and databases.

These predictive tools are invaluable for screening large numbers of virtual compounds, prioritizing experimental work, and gaining a deeper understanding of the chemical behavior of substances like this compound without the need for extensive laboratory testing.

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Analytical Platforms for Trace Detection

The ability to detect and quantify 2-methylpentyl formate (B1220265) at trace levels is critical for understanding its role in complex matrices, such as in food aroma profiles, as a potential biomarker in biological samples, or as a volatile organic compound (VOC) in environmental monitoring. Current methodologies, primarily based on gas chromatography-mass spectrometry (GC-MS), provide a robust foundation, but future research is aimed at developing platforms with enhanced sensitivity, selectivity, and real-time monitoring capabilities.

Future research will likely focus on several key areas. The first involves the refinement of sample preparation techniques. Methods like solid-phase microextraction (SPME) and thermal desorption (TD) are used to pre-concentrate volatile analytes from a sample, increasing detection sensitivity. sepscience.comnih.gov Innovations in fiber coatings for SPME and sorbent materials for TD, tailored for selective trapping of branched-chain esters, could significantly lower detection limits. sepscience.com

Another promising avenue is the development of sensor-based technologies. Chemiresistive sensors, for instance, which utilize materials that change electrical resistance upon adsorption of specific analytes, could offer portable and real-time detection. The challenge lies in designing sensor arrays with high selectivity for 2-methylpentyl formate amongst a background of similar VOCs. Furthermore, coupling comprehensive two-dimensional gas chromatography (GC×GC) with high-resolution mass spectrometry (HRMS) or time-of-flight mass spectrometry (TOFMS) can provide unparalleled separation and identification of isomers and trace compounds in highly complex samples. researchgate.netnih.gov

Interactive Table: Comparison of Potential Analytical Platforms for this compound
Analytical PlatformPrinciplePotential Detection Limit (Conceptual)Key Future Research Direction
HS-SPME-GC-MSAdsorption/desorption, chromatographic separation, mass analysislow- to mid-ppbDevelopment of novel fiber coatings with high affinity for branched esters. nih.govnih.gov
TD-GC-MSThermal desorption from a sorbent trap, GC separation, mass analysissub-ppb to pptDesign of selective sorbent materials for targeted capture of volatile esters. sepscience.com
GC×GC-TOFMSComprehensive 2D chromatographic separation, high-speed mass analysissub-ppbOptimization of column combinations and data processing algorithms for complex matrices. researchgate.netnih.gov
Chemiresistive Sensor ArrayChange in electrical resistance of a sensing materialmid- to high-ppbImproving sensor selectivity and stability; developing pattern recognition algorithms.

Targeted Biosynthesis and Metabolic Engineering for Sustainable Production

The chemical synthesis of this compound is well-established, but there is growing interest in developing sustainable, bio-based production routes. mdpi.comresearchgate.netnih.gov Metabolic engineering and synthetic biology offer a pathway to produce this ester from renewable feedstocks by programming microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) to function as cellular factories.

A plausible biosynthetic strategy would involve a chemo-enzymatic approach or the complete biosynthesis within a single engineered organism. mdpi.comnih.govnih.gov This requires the construction of a metabolic pathway to produce the two precursors: 2-methyl-1-pentanol (B47364) and formyl-CoA (or formic acid).

2-Methyl-1-Pentanol Production : The alcohol precursor, 2-methyl-1-pentanol, is not a common microbial metabolite. However, it can be synthesized by extending the natural amino acid biosynthesis pathways. researchgate.net Specifically, the isoleucine pathway can be harnessed and extended. By introducing a 2-keto acid decarboxylase and an alcohol dehydrogenase, the isoleucine precursor, 2-keto-3-methylvalerate (KMV), can be converted into 2-methyl-1-butanol, a close structural analog. Redirecting substrate flux and modifying enzyme specificity would be required to produce 2-methyl-1-pentanol. researchgate.net

Formic Acid Production : Formic acid is a natural intermediate in the metabolism of many microbes. Its production can be enhanced by engineering pathways related to pyruvate (B1213749) or CO2 reduction.

Esterification : The final step is the esterification of 2-methyl-1-pentanol with an activated form of formic acid. While this can be done chemically, an enzymatic approach using lipases or ester synthases is preferable for a green process. mdpi.comresearchgate.netnih.govnih.govsigmaaldrich.com Lipases like Novozym 435 have shown high efficiency in synthesizing other formate esters. mdpi.comresearchgate.netnih.govnih.gov Future work would involve identifying or engineering an alcohol acyltransferase with high specificity for 2-methyl-1-pentanol and formyl-CoA.

The integration of these modules into a single microbial host like E. coli presents significant challenges, including pathway balancing, cofactor regeneration, and minimizing the toxicity of the alcohol and ester products. nih.govfrontiersin.orgresearchgate.netnih.gov

Interactive Table: Key Genetic Targets for Biosynthesis of this compound
Metabolic StepKey Enzyme ClassPotential Gene SourceEngineering Strategy
Precursor Synthesis (Keto-acid)Threonine Deaminase, Acetohydroxyacid SynthaseE. coli (endogenous)Overexpression of pathway genes, removal of feedback inhibition.
Keto-acid to Alcohol Conversion2-Keto Acid Decarboxylase, Alcohol DehydrogenaseSaccharomyces cerevisiaeHeterologous expression; protein engineering for substrate specificity. frontiersin.org
Formate ProductionPyruvate Formate-LyaseE. coli (endogenous)Overexpression under appropriate conditions.
EsterificationAlcohol Acyltransferase / Lipase (B570770)Plant-derived / Fungal (e.g., Candida antarctica)Heterologous expression of a suitable transferase or extracellular enzymatic reaction. mdpi.comresearchgate.netnih.govnih.gov

Mechanistic Insights into Environmental Transformations and Ecological Roles

As a volatile organic compound (VOC), this compound released into the environment can participate in atmospheric and terrestrial transformations. thecmmgroup.comenvironics.comnih.gov Understanding its environmental fate is crucial for assessing its ecological impact. In the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to contribute to the formation of ground-level ozone, a component of smog. thecmmgroup.comnih.gov The specific reaction kinetics and products of this compound in the troposphere are areas for future investigation.

In soil and aquatic environments, the primary degradation pathway for esters is hydrolysis, which would break down this compound into 2-methyl-1-pentanol and formic acid. The rate of this reaction is dependent on pH and temperature. Subsequently, these products are expected to undergo microbial degradation. nih.govresearchgate.netnih.gov Research is needed to identify the specific microbial consortia and enzymatic pathways responsible for the complete mineralization of this branched-chain ester and its alcohol component, as branching can sometimes slow the rate of biodegradation.

From an interdisciplinary perspective, the ecological role of this compound is a compelling area of study. Many volatile esters produced by fruits and plants serve as semiochemicals—compounds that mediate interactions between organisms. nih.govnih.gov Branched-chain volatiles, in particular, are important contributors to the aroma profiles of many fruits and may act as attractants for seed-dispersing animals. nih.gov It has been hypothesized that such volatiles signal nutritional value, as the precursor amino acids for branched-chain compounds are essential for many animals. nih.gov Future research could explore whether this compound is naturally produced by any plant species and investigate its role in attracting pollinators or frugivores, or potentially repelling herbivores. researchgate.net

Interactive Table: Potential Environmental Fates and Ecological Functions
ProcessCompartmentPotential Transformation/RoleResearch Question
Photochemical ReactionAtmosphereContribution to ground-level ozone formation. thecmmgroup.comnih.govWhat are the specific reaction rates and products of this compound with atmospheric oxidants?
HydrolysisWater, SoilCleavage into 2-methyl-1-pentanol and formic acid.How do pH, temperature, and soil composition affect the hydrolysis rate?
BiodegradationWater, SoilMineralization by microorganisms to CO2 and water. nih.govresearchgate.netWhich microbial species and enzymes are responsible for its degradation?
AllelochemistryEcosystemActs as an attractant (e.g., for pollinators) or deterrent (e.g., for herbivores). nih.govresearchgate.netIs this compound produced naturally by organisms and what is its signaling function?

Advanced Theoretical Frameworks for Predicting Complex Chemical Behavior

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound, complementing experimental work and guiding future research. Advanced theoretical frameworks can be applied to predict its reactivity, physical properties, and potential biological activity without the need for extensive laboratory synthesis and testing.

One major area of application is in understanding reaction mechanisms. Using high-level electronic structure theory, such as ab initio methods and Density Functional Theory (DFT), researchers can model reactions like hydrolysis or atmospheric oxidation. acs.orgresearchgate.net These calculations can elucidate the detailed pathways, identify transition states, and determine activation energies, providing a deep mechanistic understanding of the compound's stability and reactivity. acs.orgmdpi.comlibretexts.org For example, computational studies on the simpler methyl formate have provided detailed models of its reaction with nucleophiles, which can serve as a basis for studying the more complex this compound. acs.org

Another powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govresearchgate.netoptibrium.comresearchgate.netmdpi.com These statistical models correlate calculated molecular descriptors (e.g., size, shape, electronic properties) with experimental data (e.g., toxicity, boiling point, environmental persistence). A validated QSAR model could predict the aquatic toxicity of this compound based on its structure, helping to assess its environmental risk. nih.govresearchgate.net Similarly, QSPR models could predict physical properties relevant to its industrial application or environmental distribution. The development of robust, predictive models requires a curated dataset of related esters and rigorous validation. mdpi.com

Interactive Table: Application of Theoretical Frameworks to this compound
Theoretical FrameworkApplicationPredicted Properties/InsightsFuture Direction
Density Functional Theory (DFT)Reaction Mechanism ModelingTransition state geometries, activation energies for hydrolysis and oxidation, reaction kinetics. acs.orgModeling interactions with biological macromolecules (e.g., enzyme active sites).
Ab initio Quantum MechanicsHigh-Accuracy Energy CalculationPrecise bond energies, spectroscopic properties (IR, NMR spectra), electronic structure.Calculation of excited states to predict photochemical behavior.
QSARPredictive Toxicology & BiologyAquatic toxicity, skin sensitization potential, biodegradability. nih.govresearchgate.netExpanding models to include a wider range of esters and toxicological endpoints.
QSPRPhysicochemical Property PredictionBoiling point, vapor pressure, solubility, partition coefficients (logP). researchgate.netImproving accuracy by developing more sophisticated molecular descriptors.

Q & A

Q. What are the standard synthetic routes for 2-methylpentyl formate, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves esterification of formic acid with 2-methylpentanol under acid catalysis (e.g., sulfuric acid). To ensure reproducibility:
  • Catalyst Optimization : Use precise molar ratios (e.g., 1:1.2 alcohol-to-acid ratio) to minimize side reactions like dehydration .
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to confirm ester formation .
  • Post-Synthesis Characterization : Employ NMR (e.g., 1^1H and 13^{13}C) and FTIR to verify ester functional groups (C=O stretch at ~1720 cm1^{-1}) and absence of unreacted alcohol/acid .
  • Key Evidence : Experimental reproducibility requires detailed procedural documentation, including catalyst type, temperature, and purification steps .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in spectral peaks (e.g., splitting patterns in NMR) may arise from impurities or stereochemical variations. Steps to resolve:
  • Cross-Validation : Compare data with published spectra of structurally similar esters (e.g., methyl formate ).
  • Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals .
  • Computational Modeling : Simulate expected spectra using software like Gaussian or ADF to identify mismatches .
  • Key Evidence : Contradictions must be analyzed through systematic comparison with literature and supplementary analytical methods .

Advanced Research Questions

Q. What isotopic labeling strategies are effective for tracing reaction pathways in this compound synthesis?

  • Methodological Answer : Isotopic studies (e.g., 13^{13}C or 2^{2}H labeling) can elucidate mechanistic steps:
  • Labeling Sites : Introduce 13^{13}C at the formate carbonyl group to track ester bond formation via mass spectrometry .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled substrates to identify rate-determining steps .
  • Spectral Analysis : Use high-resolution MS or 13^{13}C NMR to detect isotopic shifts .
  • Key Evidence : Isotopic studies require rigorous control of labeling efficiency and validation through spectral databases .

Q. How can computational chemistry predict the thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) or ab initio methods (e.g., MP2) are used to calculate:
  • Thermodynamic Parameters : Enthalpy of formation (ΔfH°) and Gibbs free energy (ΔG) via group contribution methods .
  • Reaction Pathways : Simulate acid-catalyzed esterification energy profiles to identify intermediates .
  • Spectral Predictions : Compare computed IR/Raman spectra with experimental data for validation .
  • Key Evidence : Computational models must align with experimental thermochemical datasets (e.g., NIST Standard Reference Data ).

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer : For bioactivity assays (e.g., enzyme inhibition):
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC50_{50} values with confidence intervals .
  • Key Evidence : Contradictions in bioactivity data require transparent reporting of experimental conditions (e.g., solvent, pH) and statistical rigor .

Methodological Best Practices

  • Data Reporting : Tabulate spectral assignments (e.g., NMR shifts) and thermodynamic values with error margins (Table 1) .

    PropertyValue (± Uncertainty)MethodReference
    Boiling Point142–145°CGC-MS
    1^1H NMR (δ, ppm)0.92 (d, 6H)400 MHz, CDCl3_3
    ΔfH° (gas)-420 kJ/molDFT/B3LYP
  • Ethical Compliance : Declare ethical approvals for studies involving biological materials or human subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.